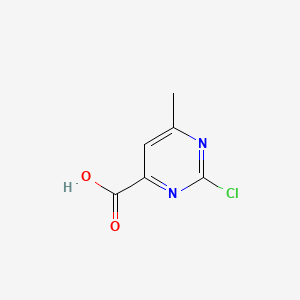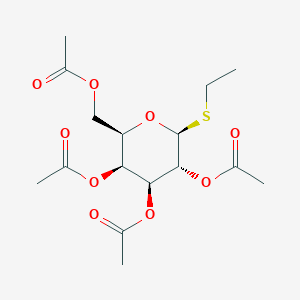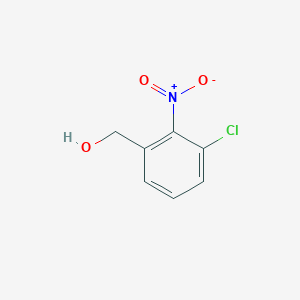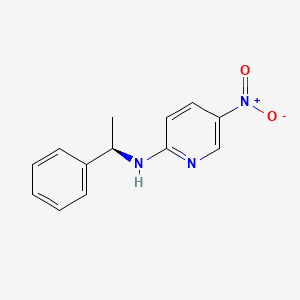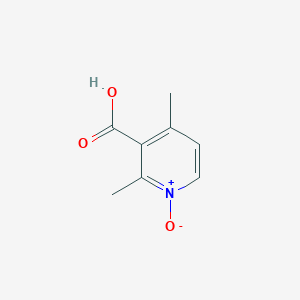
2,3,4-Trimethoxy-6-methylphenol
Descripción general
Descripción
2,3,4-Trimethoxy-6-methylphenol is a compound with the molecular formula C10H14O4 and a molecular weight of 198.22 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14O4/c1-6-5-7 (12-2)9 (13-3)10 (14-4)8 (6)11/h5,11H,1-4H3 . This indicates that the molecule consists of a phenol group with three methoxy groups at the 2nd, 3rd, and 4th positions and a methyl group at the 6th position.
Aplicaciones Científicas De Investigación
Synthesis Methods
2,3,4-Trimethoxy-6-methylphenol has been synthesized through various chemical reactions, including the Vilsmeier-Haack reaction and Dakin reaction. For example, Tong Gang-sheng (2008) demonstrated its synthesis from 3,4,5-trimethoxytoluene, achieving a high yield under optimal conditions (Tong Gang-sheng, 2008).
Antioxidant Activity and Kinetic Studies
Research by M. Lucarini et al. (2001) investigated the homolytic reactivity and antioxidant activity of related bisphenol antioxidants, providing insights into the thermochemical properties of similar compounds (M. Lucarini et al., 2001). Similarly, studies on the antioxidant activity of various o-bisphenols, as reported by Riccardo Amorati et al. (2003), contribute to understanding the role of molecular structure in antioxidant efficiency, which can be relevant for compounds like this compound (Riccardo Amorati et al., 2003).
Catalytic Upgrading and Reaction Network Development
Research on the catalytic upgrading of lignin-derived bio-oils, such as the study by M. Saidi et al. (2015), often involves compounds with similar structures to this compound. This research contributes to understanding the reaction networks and kinetics involved in bio-oil processing (M. Saidi et al., 2015).
Role in Polymer Chemistry
In the field of polymer chemistry, novel copolymers incorporating methyl and methoxy ring-trisubstituted phenols have been developed, as described by G. Kharas et al. (2016). Such research highlights the potential of compounds like this compound in the synthesis of new polymeric materials (G. Kharas et al., 2016).
Applications in Medicinal Chemistry
Research into the isolation of new aromatic components from medicinal plants, like the study by Yu-Chang Chen et al. (2013) on Antrodia camphorata, often discovers compounds structurally related to this compound. These studies can shed light on the bioactive potential of such compounds (Yu-Chang Chen et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2,3,4-trimethoxy-6-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-5-7(12-2)9(13-3)10(14-4)8(6)11/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJWQMNCJYWHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502997 | |
| Record name | 2,3,4-Trimethoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39068-88-7 | |
| Record name | 2,3,4-Trimethoxy-6-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40502997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazole-3-carboxylic acid, 4-[(2,6-dichlorobenzoyl)amino]-](/img/structure/B1589822.png)
![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)
![ethyl (3S)-3-[(4,4-difluorocyclohexanecarbonyl)amino]-3-phenylpropanoate](/img/structure/B1589828.png)
